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Compound of Interest

Compound Name:
2-Bromo-5-(methylthio)-1,3,4-

thiadiazole

Cat. No.: B1321954 Get Quote

While specific crystallographic data for 2-Bromo-5-(methylthio)-1,3,4-thiadiazole is not

publicly available, we can infer its likely structural characteristics by comparing it with

structurally related 1,3,4-thiadiazole derivatives that have been characterized by X-ray

diffraction. The following table summarizes key crystallographic parameters for several

analogous compounds, providing a basis for understanding the expected geometry of the

target molecule.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1321954?utm_src=pdf-interest
https://www.benchchem.com/product/b1321954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound
Name

Form
ula

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) β (°) V (Å³) Ref.

2-

methyl

-5-

(1,3-

thiazol

-2-

ylsulfa

nyl)-1,

3,4-

thiadia

zole

C₆H₅N

₃S₃

Monoc

linic
P2₁/c

10.646

3
7.7151

11.177

4

103.27

2
893.56 [1]

(Z)-1-

(5-((3-

fluorop

henyl)i

mino)-

4-(4-

iodoph

enyl)-4

,5-

dihydr

o-

1,3,4-

thiadia

zol-2-

yl)etha

n-1-

one

Not

specifi

ed

Not

specifi

ed

Not

specifi

ed

Not

specifi

ed

Not

specifi

ed

Not

specifi

ed

Not

specifi

ed

Not

specifi

ed

[2][3]

2-[(4-

bromo

benzyl

)thio]-5

C₁₃H₈

Br₂N₂

OS₂

Monoc

linic

Pc 13.405

0

4.7716 11.730

3

105.88

5

721.66 [4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12230607/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9965731/
https://www.researchgate.net/publication/368469846_First_X-ray_Crystal_Structure_Characterization_Computational_Studies_and_Improved_Synthetic_Route_to_the_Bioactive_5-arylimino-134-thiadiazole_Derivatives
https://www.zora.uzh.ch/server/api/core/bitstreams/b6dee367-b5a4-4c1e-aa9e-3ef4de00595f/content
https://www.researchgate.net/publication/372133125_Crystal_structure_of_2-4-bromobenzylthio-5-5-bromothiophen-2-yl-134-oxadiazole_C13H8Br2N2OS2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-(5-

bromot

hiophe

n-2-

yl)-1,3,

4-

oxadia

zole

Analysis of Structural Features:

The 1,3,4-thiadiazole ring is known to be an essentially planar five-membered ring system.[6] In

related derivatives, the planarity of this ring is a crucial feature that influences the molecule's

overall conformation and its intermolecular interactions.[6] For 2-Bromo-5-(methylthio)-1,3,4-
thiadiazole, the presence of a bromine atom at the 2-position and a methylthio group at the 5-

position is expected to create an asymmetric electronic distribution, which will likely influence

its crystal packing.[6]

Studies on similar thiadiazole compounds have revealed the formation of complex

supramolecular structures through various intermolecular interactions, including hydrogen

bonds and sulfur-oxygen contacts.[6] In the crystal structure of 2-methyl-5-(1,3-thiazol-2-

ylsulfanyl)-1,3,4-thiadiazole, non-classical C—H⋯N hydrogen bonds and π–π stacking

interactions are significant in ensuring crystal cohesion.[1] It is plausible that 2-Bromo-5-
(methylthio)-1,3,4-thiadiazole would also exhibit such interactions, potentially involving the

nitrogen atoms of the thiadiazole ring and the bromine or sulfur atoms.

Experimental Workflow for X-ray Crystallography
The determination of a molecule's crystal structure by X-ray diffraction follows a well-

established workflow. The diagram below illustrates the key stages involved in this process.
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Detailed Experimental Protocol: Single-Crystal X-ray
Diffraction
The following is a generalized protocol for determining the crystal structure of a small molecule

like 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.

1. Synthesis and Crystallization:

The target compound, 2-Bromo-5-(methylthio)-1,3,4-thiadiazole, would first be

synthesized and purified to a high degree.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent or solvent mixture (e.g.,

DCM/MeOH), or by vapor diffusion.[1]

2. Data Collection:

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is then placed in a diffractometer (e.g., a Bruker D8 VENTURE Kappa Duo

PHOTON II CPAD).[1]

The data collection is performed at a controlled temperature, often low (e.g., 296 K), using a

specific X-ray radiation source (e.g., Mo Kα).[1]

A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell parameters and space

group. An absorption correction may be applied.[1]

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined by least-squares methods against the experimental data.

During refinement, atomic positions, and displacement parameters are adjusted to improve
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the agreement between the calculated and observed structure factors.[4]

Hydrogen atoms are typically placed in geometrically calculated positions and refined using

a riding model.[1]

4. Validation and Analysis:

The final refined structure is validated using crystallographic software to check for

consistency and errors.

The geometric parameters of the molecule, such as bond lengths and angles, are analyzed.

Intermolecular interactions, such as hydrogen bonds and stacking interactions, are identified

and characterized. Hirshfeld surface analysis can be employed to visualize and quantify

these interactions.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1321954#x-ray-crystal-structure-of-2-bromo-5-
methylthio-1-3-4-thiadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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